2,3-Dimethoxy-5-methylpyridine

Medicinal Chemistry ADME Chemical Synthesis

2,3-Dimethoxy-5-methylpyridine (CAS 1227579-16-9) is a polysubstituted pyridine derivative with the molecular formula C8H11NO2 and a molecular weight of 153.18 g/mol, featuring methoxy groups at the 2- and 3-positions and a methyl substituent at the 5-position of the pyridine ring. This specific substitution pattern confers distinct physicochemical properties, including a computed LogP of 1.5-2.04 and a topological polar surface area (TPSA) of 31.4 Ų , that differentiate it from simpler pyridine analogs.

Molecular Formula C8H11NO2
Molecular Weight 153.18 g/mol
CAS No. 1227579-16-9
Cat. No. B3033862
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,3-Dimethoxy-5-methylpyridine
CAS1227579-16-9
Molecular FormulaC8H11NO2
Molecular Weight153.18 g/mol
Structural Identifiers
SMILESCC1=CC(=C(N=C1)OC)OC
InChIInChI=1S/C8H11NO2/c1-6-4-7(10-2)8(11-3)9-5-6/h4-5H,1-3H3
InChIKeyWUBCRGKATAXSOL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,3-Dimethoxy-5-methylpyridine (CAS 1227579-16-9): A Specialized Pyridine Scaffold for Targeted Chemical Synthesis and Bioactive Molecule Design


2,3-Dimethoxy-5-methylpyridine (CAS 1227579-16-9) is a polysubstituted pyridine derivative with the molecular formula C8H11NO2 and a molecular weight of 153.18 g/mol, featuring methoxy groups at the 2- and 3-positions and a methyl substituent at the 5-position of the pyridine ring [1]. This specific substitution pattern confers distinct physicochemical properties, including a computed LogP of 1.5-2.04 and a topological polar surface area (TPSA) of 31.4 Ų [2], that differentiate it from simpler pyridine analogs. Its primary role in scientific research is as a specialized chemical intermediate and a core scaffold for constructing more complex bioactive molecules .

Why 2,3-Dimethoxy-5-methylpyridine Cannot Be Interchanged with Generic Pyridine Analogs in Critical Applications


Substituting 2,3-Dimethoxy-5-methylpyridine with a generic pyridine derivative or even a closely related analog introduces significant risk of functional failure in synthetic and biological applications. The specific 2,3-dimethoxy-5-methyl substitution pattern is not arbitrary; it is a critical determinant of both the compound's physicochemical properties—such as its lipophilicity (LogP 1.5-2.04) and electron density distribution—and its biological target engagement [1]. For instance, this exact scaffold is a core structural component of piericidin A, a potent and specific coenzyme Q antagonist, where the 2,3-dimethoxy-5-methyl-4-pyridinol nucleus is essential for activity [2]. An unsubstituted pyridine or a regioisomer would lack the necessary steric and electronic features to mimic this nucleus, leading to a complete loss of desired interaction with the intended biological target or failing to undergo the correct regioselective transformation in a synthetic pathway. The quantitative data below substantiate the distinct performance characteristics that make this compound a non-fungible entity in research and development workflows.

Quantitative Differentiating Evidence for 2,3-Dimethoxy-5-methylpyridine Relative to Analogs and Alternatives


Lipophilicity (LogP) Differentiation from 2,3-Dimethoxypyridine (CAS 52605-97-7)

The presence of a methyl group at the 5-position in 2,3-Dimethoxy-5-methylpyridine significantly increases lipophilicity compared to its non-methylated analog, 2,3-Dimethoxypyridine. This difference is critical for modulating membrane permeability and target engagement in biological systems. The measured LogP for the target compound is 2.04 [1], while the calculated LogP for 2,3-Dimethoxypyridine is 0.81 [2].

Medicinal Chemistry ADME Chemical Synthesis

Scaffold Identity in Piericidin A (Coenzyme Q Antagonist) Analogs

2,3-Dimethoxy-5-methylpyridine serves as the direct precursor to the 2,3-dimethoxy-5-methyl-4-pyridinol nucleus, a structural motif essential for the biological activity of piericidin A, a specific antagonist of coenzyme Q. The natural product piericidin A, which contains this nucleus, is a specific antagonist of coenzyme Q, with studies showing it inhibits NADH oxidase activity in mitochondrial preparations [1]. Synthetic work has confirmed that this specific nucleus is required for structure-activity relationship (SAR) studies of coenzyme Q inhibitors [2].

Natural Product Synthesis Mitochondrial Biology SAR

High Purity and Analytical Specification for Reproducible Research (vs. Unspecified Commercial Grades)

For scientific procurement, the availability of a compound with a defined and verified purity specification is a key differentiator. While many commercial listings exist, product datasheets from reputable vendors like Fluorochem explicitly state a minimum purity of 97% for this compound . In contrast, generic or bulk chemical suppliers may offer lower or unspecified grades, introducing variability into sensitive experiments. This 97% purity threshold ensures a baseline of reliability for demanding applications such as medicinal chemistry lead optimization or analytical standard preparation.

Chemical Procurement Reproducibility Quality Control

Primary Research and Development Applications for 2,3-Dimethoxy-5-methylpyridine Based on Differentiating Evidence


Synthesis of Piericidin A Analogs for Mitochondrial Function Studies

This compound is an essential precursor for constructing the 2,3-dimethoxy-5-methyl-4-pyridinol nucleus found in piericidin A, a specific coenzyme Q antagonist. Researchers investigating mitochondrial complex I function, coenzyme Q biology, or developing novel electron transport chain inhibitors require this exact scaffold to replicate the core structure-activity relationship (SAR) of the natural product [1]. Substitution with a non-methylated or regioisomeric pyridine would yield an analog that fails to engage the target with the same specificity.

Medicinal Chemistry Lead Optimization for CNS or Cell-Permeable Targets

The distinct lipophilicity (LogP ~2.04) of 2,3-Dimethoxy-5-methylpyridine makes it a superior starting point over the less lipophilic 2,3-dimethoxypyridine (LogP 0.81) for designing drug candidates where enhanced membrane permeability and blood-brain barrier penetration are desired. Its use in the early stages of a medicinal chemistry program can favorably shift the ADME profile of a lead series [2].

Development of Specialized Heterocyclic Building Blocks and Reagents

As a highly functionalized pyridine, this compound serves as a versatile and non-commodity intermediate in multi-step organic syntheses. Its specific substitution pattern allows for regioselective functionalization (e.g., at the 4- or 6-position) that is not possible with simpler pyridine analogs, enabling the construction of complex, polysubstituted heterocyclic systems for use as novel ligands, catalysts, or materials [3].

Preparation of Analytical Standards for Method Development

Given the commercial availability of 2,3-Dimethoxy-5-methylpyridine with a defined purity specification (e.g., ≥97%) , it is suitable for use as a reference standard or internal standard in analytical chemistry applications, such as HPLC or GC-MS method development, where precise quantitation and identification of related pyridine derivatives in complex mixtures are required.

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